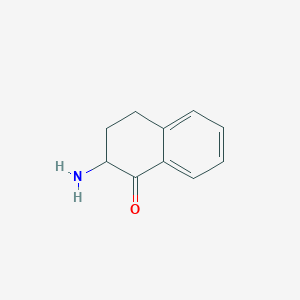

2-Amino-3,4-dihydro-2H-naphthalen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGWUYGVUZLWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328650 | |

| Record name | 2-Amino-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60505-03-5 | |

| Record name | 2-Amino-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3,4 Dihydro 2h Naphthalen 1 One and Its Key Derivatives

Established Synthetic Routes and Reaction Conditions

Established methodologies for the synthesis of this aminotetralone often begin from readily available precursors, employing well-understood reaction mechanisms to construct the target molecule.

One of the most practical and well-documented routes to 6-Amino-1-tetralone involves the chemical transformation of 6-Hydroxy-1-tetralone (B47845). orgsyn.org This phenolic precursor provides a direct handle for the introduction of the amino group onto the aromatic ring. A notable method is a one-pot process that proceeds via a Smiles rearrangement, offering a more efficient alternative to older, multi-step syntheses that involved Friedel-Crafts cyclizations or Beckmann rearrangements. orgsyn.org

The conversion of 6-Hydroxy-1-tetralone to 6-Amino-1-tetralone can be achieved through a sophisticated three-step, one-pot sequence involving an alkylation-Smiles rearrangement-hydrolysis pathway. orgsyn.org This process circumvents the need for direct amination or harsh reaction conditions often associated with other methods.

Table 1: Reaction Conditions for Smiles Rearrangement Synthesis

| Step | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Deprotonation/Alkylation | 6-Hydroxy-1-tetralone, NaOH, 2-Bromo-2-methylpropanamide | N,N-dimethylacetamide | 25–35 °C | 5 hours |

| Rearrangement | Sodium Hydroxide | N,N-dimethylacetamide | 50–60 °C | 1 hour |

| Hydrolysis | Water | N,N-dimethylacetamide | 85–95 °C (Reflux) | 1 hour |

Data sourced from Organic Syntheses, 2005. orgsyn.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the direct coupling of an amine with an aryl halide or triflate, offering a more direct route to aryl amines compared to classical methods. wikipedia.org

To synthesize 6-Amino-1-tetralone, a suitable precursor such as 6-bromo-1-tetralone or the triflate derivative of 6-hydroxy-1-tetralone could be used. The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) source like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., X-Phos, BINAP), and a base (e.g., KOt-Bu, Cs₂CO₃). organic-chemistry.orgbeilstein-journals.org The choice of ligand is crucial and has been the subject of extensive development to expand the scope and efficiency of the reaction for various substrates, including primary amines. rug.nl The mechanism proceeds via oxidative addition of the aryl halide/triflate to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Aryl Precursor | Aryl Halides (Br, Cl), Aryl Triflates | Electrophilic partner |

| Amine Source | Primary or Secondary Amines, Ammonia Equivalents | Nucleophilic partner |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | X-Phos, S-Phos, RuPhos, BINAP, Xantphos | Stabilize Pd complex, facilitate catalytic cycle |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Amine deprotonation |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Data compiled from multiple sources. wikipedia.orgorganic-chemistry.orgrug.nlorganic-chemistry.org

The construction of the tetralone core via a palladium-catalyzed one-pot reaction involving the annulation of a cyclohexenone with an alkyne intermediate is a highly specialized transformation. While palladium is known to catalyze complex cascade reactions that form polycyclic systems, a specific, established methodology for the direct synthesis of 2-Amino-3,4-dihydro-2H-naphthalen-1-one using this particular strategy is not prominently documented in scientific literature. Such a synthesis would likely involve a complex cascade of reactions, for instance, a conjugate addition followed by an intramolecular cyclization. Related palladium-catalyzed aminocyclization-coupling cascades have been developed to synthesize other complex heterocyclic structures like dehydrotryptophan derivatives from o-alkynylanilines. nih.gov These processes demonstrate the potential of palladium catalysis to construct fused rings in a single operation but are distinct from the specific cyclohexenone-alkyne pathway for aminotetralones.

For large-scale production, efficiency, cost, and safety are paramount. Industrial methodologies often rely on catalytic hydrogenation processes. A common approach involves the reduction of a precursor molecule where the aromatic or a heterocyclic ring is hydrogenated to form the saturated portion of the tetralone structure. For example, amino-substituted quinolines or isoquinolines can be hydrogenated to their corresponding tetrahydro derivatives. nih.gov

This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel, under a pressurized atmosphere of hydrogen gas. youtube.comyoutube.com The reaction is carried out in a suitable solvent, and the catalyst can be filtered off and potentially reused, which is advantageous for industrial applications. Following the hydrogenation of the ring system, other functional groups may need to be chemically modified to arrive at the final product. For instance, a precursor like 6-nitro-1-tetralone could be synthesized and then the nitro group reduced to the required amine via catalytic hydrogenation. This two-step approach (nitration followed by reduction) is a classical, albeit less direct, industrial pathway. orgsyn.org

Palladium-Catalyzed Synthetic Approaches

Advanced Synthetic Strategies

Modern synthetic chemistry continuously seeks more efficient, selective, and sustainable methods. For this compound and its derivatives, advanced strategies include the use of biocatalysis. Enzymes, such as imine reductases (IREDs) and other dehydrogenases, are being employed for the asymmetric synthesis of chiral amines via reductive amination. organic-chemistry.org This approach offers high enantioselectivity under mild, environmentally friendly conditions (typically in aqueous media), which is a significant advantage over many traditional chemical methods. The enzymatic approach can convert a ketone precursor directly into a chiral amine, providing a highly efficient route to enantiopure products that are often required for pharmaceutical applications.

Stereoselective and Chiral Synthesis Considerations

The presence of a stereocenter at the C2 position of the this compound ring makes the development of stereoselective synthetic methods crucial for accessing enantiomerically pure forms of the compound and its derivatives. Such enantiopure molecules are of high interest in medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereochemistry. The primary strategies for obtaining chiral 2-aminotetralones fall into two main categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly create the desired enantiomer.

Catalytic Asymmetric Reductive Amination: One of the most direct routes involves the asymmetric reductive amination of a precursor like 1,2,3,4-tetrahydronaphthalene-1,2-dione. This can be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands. Imine reductases (IREDs) have also emerged as powerful biocatalysts for the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters, a strategy that could be adapted for aminotetralones. nih.gov

Stereoselective Reduction: An alternative pathway is the stereoselective reduction of a prochiral precursor. For example, the oxime of α-tetralone can be reduced asymmetrically to yield the chiral amine. Ruthenium-catalyzed asymmetric transfer hydrogenation is a highly effective method for reducing unprotected α-ketoamines to chiral 1,2-amino alcohols with excellent enantioselectivity and could be applied here. nih.gov Similarly, chelation-controlled reductions of related β-alkoxy ketones have shown high diastereoselectivity, providing a basis for controlling stereochemistry in similar systems. nih.gov

Use of Chiral Auxiliaries: A classical method involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product. nih.govtcichemicals.com

Chiral Resolution: This method involves the separation of a racemic mixture of this compound. libretexts.org

Diastereomeric Salt Formation: The most common resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. wikipedia.orgmdpi.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. libretexts.orgnih.gov Once separated, the pure enantiomer of the amine is recovered by treatment with a base.

Multicomponent Reaction (MCR) Approaches Utilizing the Compound as a Core Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial parts of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. clockss.org The structure of this compound, which contains both a primary amine and a ketone functional group, makes it an ideal building block for various MCRs.

The Biginelli Reaction: The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgarkat-usa.org In a modified Biginelli-type reaction, the bifunctional 2-aminotetralone could potentially serve as a dual replacement for both the amine/urea component and the ketone component. More commonly, the amino group of the tetralone can act as the nitrogen nucleophile. For instance, MCRs involving other aminoazoles have been shown to participate in Biginelli-type condensations to form fused pyrimidine (B1678525) systems. researchgate.netnih.gov

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govthieme-connect.de this compound can serve as the amine component in a U-4CR. The reaction would proceed via the formation of an imine between the aminotetralone and an external aldehyde, followed by the addition of the isocyanide and carboxylic acid to yield a complex α-acetamido carboxamide derivative. nih.gov

Furthermore, α-amino acids can participate in a Ugi 5-center-4-component reaction, where the single molecule provides both the amine and carboxylic acid functionalities. mdpi.com By analogy, the α-amino ketone structure of this compound presents intriguing possibilities for novel MCRs where both the amine and the ketone groups participate, leading to complex, polycyclic scaffolds in a single step.

Derivatization from Naturally Occurring Precursors (e.g., Longifolene)

The use of naturally occurring compounds as starting materials for complex molecule synthesis is a cornerstone of organic chemistry. Terpenoids, in particular, offer structurally complex and chiral scaffolds. However, the synthesis of this compound or its tetralone core from the sesquiterpene longifolene (B8805489) is not a prominent or documented pathway in chemical literature. Longifolene is a complex, non-functionalized tricyclic hydrocarbon, and its conversion to a functionalized bicyclic aromatic system like a naphthalenone would require extensive and challenging skeletal rearrangements and functional group introductions. libretexts.orglibretexts.org

A more conventional and established approach for synthesizing the tetralone framework involves standard aromatic chemistry. semanticscholar.org The most common methods include:

Friedel-Crafts Acylation: This involves the intramolecular cyclization of a substituted phenylbutanoic acid or its corresponding acid chloride. For example, 4-phenylbutanoic acid can be cyclized using strong acids (like polyphosphoric acid) or via its acid chloride with a Lewis acid catalyst (like AlCl₃ or SnCl₄) to form α-tetralone. orgsyn.orgwikipedia.org

Oxidation of Tetralin: The α-tetralone core can also be prepared by the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). wikipedia.org

While direct derivatization from longifolene is not a feasible route, the broader concept of utilizing natural products remains relevant. The synthesis of nitrogen-containing compounds from other, more functionalized terpenoids is known. researchgate.net However, for the specific target of this compound, synthetic routes starting from simple benzene (B151609) derivatives via Friedel-Crafts chemistry are far more practical and efficient.

Chemical Reactivity and Transformation Studies

Fundamental Reaction Types and Mechanisms

The reactivity of 2-Amino-3,4-dihydro-2H-naphthalen-1-one is dictated by the ketone moiety, which is susceptible to both oxidation and reduction, and the amino group, which readily participates in nucleophilic substitution reactions.

The conversion of the tetralone ring in this compound to an aromatic naphthoquinone system involves an oxidative dehydrogenation process. This reaction effectively removes hydrogen atoms from the saturated portion of the ring, leading to the formation of a fully conjugated dione system. Various oxidizing agents have been shown to be effective for the dehydrogenation of tetralone cores, particularly those bearing hydroxyl groups, which are electronically similar to the amino-substituted target compound. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), and silver(I) oxide (Ag₂O) are capable of facilitating this transformation ut.ac.ir. The reaction of a substituted 1-tetralone with these oxidants typically results in the corresponding 1,4-naphthoquinone. For instance, treatment of 5,8-dihydroxy-1-tetralone with DDQ in refluxing benzene (B151609) yields juglone (5-hydroxy-1,4-naphthoquinone) ut.ac.ir. Similarly, catalytic dehydrogenation over metal catalysts like NiMo/Al₂O₃ is a known method for aromatizing tetralin structures to naphthalenes, a process that underscores the thermodynamic favorability of forming the aromatic system mdpi.comscispace.com.

Table 1: Oxidizing Agents for the Dehydrogenation of Tetralone Derivatives

| Oxidizing Agent | Substrate Example | Product Example | Reference |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 5,8-Dihydroxy-1-tetralone | Juglone | ut.ac.ir |

| Silver(I) Oxide (Ag₂O) | 5,8-Dihydroxy-1-tetralone | Juglone | ut.ac.ir |

| Manganese Dioxide (MnO₂) | 5,8-Dihydroxy-1-tetralone | Juglone and Naphthazarin | ut.ac.ir |

| NiMo/Al₂O₃ Catalyst | Tetralin | Naphthalene (B1677914) | mdpi.com |

The mechanism of oxidative dehydrogenation of tetralones is believed to proceed through the formation of an enol or enolate intermediate, which is more susceptible to oxidation than the starting ketone. For an amino-substituted tetralone, the reaction likely begins with the formation of the enamine tautomer.

The subsequent steps involve the removal of a hydride ion by the oxidizing agent, such as DDQ, or a stepwise radical process. The resulting intermediate can then undergo further oxidation and tautomerization to yield the stable, aromatic naphthoquinone ring system ut.ac.ir. In the case of metal-catalyzed dehydrogenation, the mechanism involves adsorption of the tetralone onto the catalyst surface, followed by successive hydrogen abstraction steps to form the naphthalene ring mdpi.com. The presence of the amino group can influence the reaction, as its electron-donating nature may facilitate the initial enolization/enamine formation but also presents a potential site for side reactions. The vinylogous amide character of the resulting aminonaphthoquinone product imparts significant stability but can also render the amino group less reactive in subsequent transformations nih.gov.

The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is typically achieved using complex metal hydrides, with sodium borohydride (NaBH₄) being a common and effective reagent for this purpose due to its selectivity for ketones and aldehydes organic-chemistry.orgresearchgate.netorganic-chemistry.orgyoutube.combenthamopen.com. The reaction is generally carried out in a protic solvent such as methanol or ethanol. The product of this reduction, 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol, is a stable amino alcohol nih.gov. The reduction creates a new stereocenter at the carbon bearing the hydroxyl group, leading to the possibility of diastereomeric products (cis and trans isomers) due to the pre-existing stereocenter at the amino-substituted carbon. Stereoselective reduction methods can be employed to favor the formation of one diastereomer over the other nih.gov.

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Typical Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol | organic-chemistry.orgorganic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Secondary Alcohol | researchgate.net |

The mechanism for the reduction of the ketone in this compound by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

The key steps are:

Nucleophilic Attack: The BH₄⁻ ion acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon atom, breaking the carbon-oxygen π-bond. The electrons from the π-bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The resulting negatively charged alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) in a subsequent workup step, yielding the final secondary alcohol product, 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol youtube.com.

The stereochemical outcome of the reduction depends on the direction of the hydride attack. The hydride can approach the planar carbonyl group from either the top or bottom face. Steric hindrance posed by the existing amino group and the fused ring system influences the trajectory of the nucleophilic attack, which can lead to a preferential formation of either the cis or trans diastereomer.

The primary amino group of this compound is nucleophilic and can react with a variety of electrophiles libretexts.orgwikipedia.orgnih.gov. This reactivity allows for the modification of the molecule at the nitrogen atom, leading to a wide range of derivatives.

A characteristic reaction of primary amines is their reaction with isothiocyanates (R-N=C=S) to form thiourea derivatives nih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.net. The reaction of this compound with an isothiocyanate, such as phenyl isothiocyanate, would yield the corresponding N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N'-phenylthiourea. This reaction is typically efficient and proceeds under mild conditions, often by simply mixing the reactants in a suitable solvent like dioxane or acetonitrile nih.gov.

The mechanism for thiourea formation is a straightforward nucleophilic addition:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic central carbon atom of the isothiocyanate.

Proton Transfer: This initial addition results in a zwitterionic intermediate. A subsequent proton transfer, often facilitated by the solvent or another amine molecule, from the nitrogen to the sulfur or nitrogen of the isothiocyanate moiety neutralizes the charges and forms the stable thiourea product nih.gov.

This reaction is highly versatile, as a wide variety of isothiocyanates are commercially available or can be readily synthesized, allowing for the creation of a diverse library of thiourea derivatives based on the 2-aminotetralone scaffold.

Nucleophilic Substitution Reactions Involving the Amino Group

Cyclization and Heterocycle Formation Reactions

The unique structure of 2-amino-1-tetralone, which combines a primary amine and a cyclic ketone, provides two reactive centers for building new ring systems. These functionalities enable its participation in a variety of cyclization and condensation reactions to form novel heterocyclic compounds.

Thiazolidinone Formation via Reactions with Haloacetates

The synthesis of thiazolidin-4-one rings is a common objective in medicinal chemistry due to the broad biological activities associated with this scaffold. One established pathway to these heterocycles involves the reaction of an amine with a haloacetate, such as ethyl bromoacetate, followed by cyclization. For 2-amino-1-tetralone, this transformation can be envisioned as a multi-step or one-pot process.

The reaction typically begins with the formation of a Schiff base between the primary amine of 2-amino-1-tetralone and a suitable aromatic aldehyde. This intermediate is then reacted with a mercaptoacetic acid derivative (thioglycolic acid) or a haloacetate. The thiol group of mercaptoacetic acid attacks the imine carbon, leading to an intermediate that undergoes intramolecular cyclization via condensation between the carboxylic acid and the secondary amine to yield the thiazolidinone ring. hilarispublisher.com Alternatively, cyclization with reagents like ethyl bromoacetate can also produce the desired thiazolidinone core. mdpi.com The reaction conditions, such as solvent and catalyst, can be optimized to improve yields. hilarispublisher.comnih.gov

Table 1: Representative Synthesis of Thiazolidinone Derivatives

| Starting Material | Reagents | Key Intermediate | Product |

|---|

Chalcone (B49325) Formation via Condensation Reactions (e.g., Claisen-Schmidt)

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are significant precursors for various flavonoids and other heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone. chemrevlett.comwikipedia.org

The ketone functionality of this compound can participate in such condensations. However, the presence of the reactive amino group often necessitates a protection strategy, such as acetylation, to prevent unwanted side reactions. The protected aminotetralone can then be condensed with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide or potassium hydroxide to yield the corresponding chalcone derivative. nih.govnih.gov A closely related reaction involves the direct condensation of α-tetralone with 4-ethoxybenzaldehyde in a basic medium to produce (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, demonstrating the viability of this synthetic route for the tetralone scaffold. nih.gov

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone Component | Aldehyde Component | Catalyst | Product Structure | Typical Yield |

|---|---|---|---|---|

| α-Tetralone | 4-Ethoxybenzaldehyde | 10% Sodium Hydroxide | (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | 85% nih.gov |

| N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | Substituted Benzaldehyde | Potassium Hydroxide | N-(1-oxo-4-(substituted benzylidene)-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | Moderate to Good |

Synthesis of Spiro Compounds (e.g., Spiro[imidazolidine-4,1'-naphthalene]diones)

Spiro compounds, which feature two rings connected by a single common atom, represent a unique class of three-dimensional molecules. The ketone group at the C1 position of 2-amino-1-tetralone is an ideal starting point for constructing spirocyclic systems. A notable example is the synthesis of spiro[imidazolidine-4,1'-naphthalene]diones, also known as tetralinspirohydantoins.

This transformation is often achieved through a Bucherer-Bergs type reaction. The ketone reacts with an ammonium salt (like ammonium carbonate) and a cyanide source (such as potassium cyanide). The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes intramolecular cyclization and subsequent hydrolysis to form the spiro-imidazolidinedione (hydantoin) ring fused at the C1 position of the tetralone scaffold. This method provides an efficient route to novel spirohydantoin derivatives with potential applications in medicinal chemistry. ijacskros.commdpi.com

Formation of Oxazine Derivatives

Oxazine derivatives are six-membered heterocyclic compounds containing one nitrogen and one oxygen atom, and they are known to exhibit a range of biological activities. humanjournals.comijrpr.com The structure of 2-amino-1-tetralone offers pathways to synthesize fused naphthoxazine systems.

One common strategy for forming 1,3-oxazine rings involves the cyclization of chalcones with urea (B33335) in the presence of a base like ethanolic sodium hydroxide. derpharmachemica.com Therefore, the chalcones derived from 2-amino-1-tetralone (as described in section 3.2.2) can serve as intermediates for the synthesis of complex oxazine derivatives. Another prominent method is the Mannich reaction, a three-component condensation of an amine, an aldehyde (often formaldehyde), and a phenolic compound. actascientific.com By adapting this methodology, 2-amino-1-tetralone can react with an aldehyde and a suitable third component to construct the oxazine ring, leading to the formation of novel polycyclic heterocyclic structures.

Diversification Strategies for Analogues and Derivatives

Beyond cyclization reactions, the functional groups of 2-amino-1-tetralone are amenable to a variety of chemical modifications to generate a library of analogues and derivatives. These strategies are crucial for structure-activity relationship studies in drug discovery.

Synthesis of Amine and Amide Derivatives

The primary amino group at the C2 position is a key handle for diversification. It can be readily converted into a wide array of secondary and tertiary amines through reactions such as N-alkylation with alkyl halides or reductive amination with aldehydes and ketones.

Furthermore, the amino group can be acylated to form a diverse range of amide derivatives. nih.gov This is typically achieved by reacting 2-amino-1-tetralone with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). ajchem-a.comsphinxsai.commasterorganicchemistry.com These reactions are generally high-yielding and allow for the introduction of a vast number of substituents, enabling fine-tuning of the molecule's physicochemical properties.

Table 3: General Methods for Amide Synthesis

| Amine Substrate | Acylating Agent | Coupling Agent/Conditions | Product |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)amide |

| This compound | Carboxylic Acid (R-COOH) | Dicyclohexylcarbodiimide (DCC) | N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)amide |

| This compound | Acid Anhydride ((RCO)₂O) | Base or Neutral Conditions | N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)amide |

Cyclic Amine Analogues for Structural Exploration

The exploration of cyclic amine analogues derived from this compound has been a subject of interest in medicinal chemistry for the development of novel therapeutic agents. The rigid framework of the aminotetralone scaffold serves as a valuable starting point for the synthesis of structurally diverse molecules with potential biological activity. Research in this area has focused on the construction of new heterocyclic rings fused to the aminotetralone core, leading to the formation of polycyclic amine structures.

One notable area of investigation involves the synthesis of piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives. These compounds have been synthesized and characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Studies have shown that certain fluoro-substituted derivatives of these compounds exhibit significant anti-cancer properties. For instance, a 2,3,4-fluoro-substituted derivative has demonstrated potent activity against hepatocellular carcinoma cells (HepG2) while showing lower cytotoxicity to normal liver cells (THLE-3) mykhailiukchem.org.

Further structural exploration has led to the synthesis of complex heterocyclic systems. For example, the reaction of 2-aminotetralone with various reagents can yield fused heterocyclic structures. While not a simple cyclic amine, the synthesis of benzo[f]pyrimido[1,2-d] nsf.govnih.govorganic-chemistry.orgtriazolo[1,5-a] nsf.govspringernature.comdiazepinone derivatives highlights the reactivity of the aminotetralone scaffold in constructing complex polycyclic systems frontiersin.org.

The general synthesis of cyclic amines often involves methods such as N-heterocyclization of primary amines with diols, microwave-assisted cyclocondensation, and gold-catalyzed hydroamination organic-chemistry.org. These methods can be conceptually applied to this compound to generate novel cyclic amine analogues, although specific examples in the literature are scarce.

The structural analysis of such cyclic amine analogues is crucial for understanding their chemical properties and potential biological interactions. Techniques such as X-ray crystallography and advanced NMR spectroscopy are employed to determine the precise stereochemistry and conformation of the newly formed heterocyclic rings.

Below is a table summarizing some of the research findings on cyclic amine analogues and related derivatives of this compound.

| Starting Material | Reagents and Conditions | Product Class | Key Findings | Reference |

| 3,4-dihydronaphthalen-1(2H)-one | Piperazine derivatives | Piperazine-substituted dihydronaphthalenones | Fluoro-substituted derivatives show anti-cancer activity. | mykhailiukchem.org |

| Alicyclic 2-aminocarboxamides | 2-Azidobenzaldehydes | Quinazolinotriazolobenzodiazepines | Synthesis of a new heterocyclic system. | frontiersin.org |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular architecture. While detailed published data for the unsubstituted parent compound, 2-Amino-3,4-dihydro-2H-naphthalen-1-one, is limited in readily accessible literature, extensive studies have been performed on its derivatives. The data from a closely related, well-characterized chalcone (B49325) derivative, (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (EBDN), is presented here to exemplify the application and interpretation of these techniques for the α-tetralone scaffold. nih.gov

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the methine proton at the C2 position (CH-NH2), and the methylene (B1212753) protons of the saturated ring. The coupling constants between these protons would help establish their spatial relationships. In a study of the derivative EBDN, ¹H NMR spectra were recorded in CDCl₃. nih.gov The aromatic protons of the tetralone and benzylidene moieties, as well as the aliphatic protons, were clearly assigned. nih.gov

¹³C NMR: Carbon NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., C=O, aromatic C, aliphatic C). For this compound, ten distinct signals would be expected. The carbonyl carbon (C=O) would appear significantly downfield. In the analysis of EBDN, the ¹³C NMR spectrum confirmed the presence of all expected carbon atoms, including the characteristic ketone carbonyl signal. nih.gov

A synthesis of 2-aminotetralone hydrochloride has been reported, and NMR spectroscopy was used to confirm the structure of intermediates and products, highlighting its essential role in synthetic chemistry. lookchem.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for the Derivative EBDN nih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | |

|---|---|---|---|

| EBDN | C=O (Tetralone) | - | 187.5 |

| Aromatic CH (Tetralone) | 8.13 (d), 7.49 (t), 7.30 (t), 7.23 (d) | 126.6, 127.1, 128.8, 133.3 | |

| Aromatic C (Quaternary, Tetralone) | - | 132.3, 143.6 | |

| C3-H₂ (Aliphatic) | 3.01 (t) | 28.5 | |

| C4-H₂ (Aliphatic) | 2.94 (t) | 29.4 | |

| Vinyl CH | 7.75 (s) | 137.9 | |

| Aromatic CH (Ethoxybenzylidene) | 7.42 (d), 6.92 (d) | 114.8, 132.6 | |

| Aromatic C (Quaternary, Ethoxybenzylidene) | - | 127.3, 161.1 | |

| -OCH₂CH₃ | 4.09 (q) | 63.7 | |

| -OCH₂CH₃ | 1.44 (t) | 14.7 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: For this compound, key IR absorption bands would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), the strong C=O stretch of the conjugated ketone (around 1680 cm⁻¹), C-N stretching, and various C-H and C=C stretches from the aromatic and aliphatic parts of the molecule. In the characterization of the EBDN derivative, FT-IR analysis was crucial for confirming the presence of the α,β-unsaturated ketone system and other key functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and C=C bonds would be expected to show strong Raman signals.

Table 2: Key FT-IR Absorption Bands for the Derivative EBDN nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1664 | Conjugated Ketone |

| C=C Stretch | 1599 | Aromatic & Alkene |

| C-O Stretch | 1252 | Aryl Ether |

| Aromatic C-H Bending | 805 | p-substituted benzene (B151609) |

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₁₀H₁₁NO), the molecular weight is 161.20 g/mol . According to the nitrogen rule, a compound with a single nitrogen atom will have an odd nominal molecular weight, which is consistent for this molecule.

The expected fragmentation would involve characteristic pathways for both ketones and amines.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.

Carbonyl Fragmentation: Loss of neutral molecules like CO (28 Da) is typical for ketones. The fragmentation of the tetralone ring itself can also lead to characteristic ions.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. acs.org

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The chromophores in this compound are the substituted benzene ring and the carbonyl group. One would expect to observe π → π* transitions associated with the aromatic system and a weaker n → π* transition for the carbonyl group. msu.edu The position and intensity of these absorption bands can be influenced by substitution and the solvent. Studies on related 2-aminoazole compounds show strong UV absorption that is dependent on the specific molecular structure and wavelength of light. nih.govresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields exact bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (e.g., hydrogen bonding).

A single-crystal X-ray diffraction study was successfully performed on the derivative (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (EBDN). nih.gov The analysis revealed that EBDN crystallizes in a monoclinic system with the space group P2₁/n. nih.gov Such an analysis for this compound would confirm the half-chair conformation of the dihydronaphthalene ring and detail the intermolecular hydrogen bonding network involving the amino group and the carbonyl oxygen.

Table 3: Crystal Data and Structure Refinement for the Derivative EBDN nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₂₀O₂ |

| Formula Weight | 292.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit cell dimensions (a, b, c) | a = 15.63 Å, b = 5.91 Å, c = 17.51 Å |

| Volume (V) | 1559.9 ų |

| Z (Molecules per unit cell) | 4 |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. It detects thermal events such as melting, crystallization, and other phase transitions, which appear as endothermic or exothermic peaks on the DTA curve.

For the EBDN derivative, combined TGA and DTA studies showed that the compound is thermally stable up to 265 °C. nih.gov The DTA curve showed a sharp endothermic peak at 122 °C, corresponding to its melting point. nih.gov Above 265 °C, the TGA curve indicated decomposition. Similar analyses on other drug candidates have shown that these techniques are vital for determining the thermal stability and storage requirements of compounds. mdpi.com

Photoluminescence Studies

The photoluminescent properties of this compound are not extensively documented in dedicated studies. However, the broader class of compounds containing amino and carbonyl functionalities, particularly within aggregated or crystalline states, has been a subject of interest. Generally, the luminescence in such molecules can be influenced by factors like supramolecular packing and hydrogen bonding networks. For instance, studies on amino acids have shown that visible luminescence can be induced upon aggregation, a phenomenon attributed to the formation of structure-specific supramolecular fluorophores that can facilitate processes like proton transfer across hydrogen bonds.

In a related context, the photoluminescence of chalcone derivatives based on α-tetralone has been examined, revealing emission spectra that are dependent on the molecular structure and substitution patterns. For a specific α-tetralone based chalcone, (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, photoluminescence studies have been conducted, although the detailed emission data is not provided in the available results. nih.gov The presence of both an amino group (a potential electron donor) and a carbonyl group (an electron acceptor) within the this compound structure suggests the possibility of intramolecular charge transfer (ICT) characteristics, which could lead to interesting photophysical behaviors. However, without specific experimental data, any discussion on its emission wavelengths and quantum yields remains speculative.

Hirshfeld Surface Analysis for Inter- and Intra-molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of single-crystal X-ray diffraction data. As of the current review of available literature, a crystal structure for this compound has not been reported, precluding a specific Hirshfeld surface analysis for this compound.

However, analysis of structurally related compounds provides insight into the types of interactions that are likely to govern the crystal packing of this compound. For instance, the Hirshfeld surface analysis of other aminonaphthalenone derivatives and compounds with similar functional groups reveals the prevalence of several key intermolecular contacts. nih.govnih.gov These interactions are crucial in stabilizing the three-dimensional supramolecular architecture.

The primary interactions expected would involve hydrogen bonds due to the presence of the amine (N-H) and carbonyl (C=O) groups. Specifically, N-H···O hydrogen bonds would be significant. Other important contacts would include H···H, C···H/H···C, and potential π-π stacking interactions involving the aromatic ring.

To illustrate the typical contributions of these interactions, the following table presents data from the Hirshfeld surface analysis of a related compound, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. nih.gov

| Interaction Type | Percentage Contribution (%) |

| H···H | 48.7 |

| C···H/H···C | 28.9 |

| O···H/H···O | 11.8 |

| N···H/H···N | 4.6 |

| C···C | 3.5 |

| N···C/C···N | 1.5 |

| O···C/C···O | 0.6 |

| N···O/O···N | 0.4 |

This table is based on data for 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one and is for illustrative purposes only.

The dnorm mapped Hirshfeld surface for such compounds typically shows distinct red spots, indicating close contacts associated with hydrogen bonding. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. It is highly probable that for this compound, the N-H···O hydrogen bonds would be a dominant feature in its crystal packing, alongside significant contributions from van der Waals forces represented by H···H and C···H contacts.

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for tautomerism in this compound are key aspects of its chemical character.

Tautomerism:

This compound can exist in equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism. encyclopedia.pubmasterorganicchemistry.com The keto form is the naphthalenone structure, while the enol form involves a hydroxyl group adjacent to a carbon-carbon double bond within the dihydro-naphthalene ring system.

Generally, for simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, the stability of the enol tautomer can be enhanced by factors such as intramolecular hydrogen bonding and conjugation. youtube.comlibretexts.org In the case of this compound, the formation of an enol could be influenced by the amino group at the 2-position. The potential for intramolecular hydrogen bonding between the enolic hydroxyl and the amino group could stabilize the enol form to some extent. The equilibrium can be influenced by the solvent polarity and the presence of acidic or basic catalysts. libretexts.orgscispace.com

The two primary enol tautomers would be:

Enol 1: 2-Amino-5,6-dihydro-naphthalen-1-ol

Enol 2: 2-Amino-7,8-dihydro-naphthalen-1-ol

The relative stability of these tautomers would depend on the extent of conjugation and steric factors.

Conformational Analysis:

The non-aromatic part of the this compound ring system is flexible and can adopt different conformations. The parent α-tetralone structure is known to exist in two main conformations: the envelope and the half-chair . The relative energies of these conformers determine the most stable three-dimensional shape of the molecule.

For this compound, the position and orientation of the amino group at the C2 position will significantly influence the conformational preference. The amino group can exist in either an axial or an equatorial position relative to the mean plane of the ring. The stability of these conformers will be dictated by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Computational studies on related aminotetralin structures have shown that the preferred conformation often seeks to minimize steric hindrance and maximize stabilizing interactions like intramolecular hydrogen bonds. Without specific computational or experimental data for this compound, the exact energy differences between the possible conformers remain to be determined.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating electronic structure and reactivity. However, the application of these methods to 2-Amino-3,4-dihydro-2H-naphthalen-1-one has not been documented in available scientific publications.

Prediction of Electronic Properties (HOMO-LUMO Energy Gaps, Charge Distribution)

The prediction of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, is crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher reactivity. researchgate.net Currently, there is no available data from theoretical calculations on the HOMO-LUMO gap or the charge distribution for this compound.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. To date, no MEP analysis for this compound has been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. This analysis can reveal the nature of bonding and the extent of electron delocalization within a molecule. As with other computational properties, there are no published NBO analyses for this compound.

Prediction of Nonlinear Optics (NLO) Properties

The investigation of nonlinear optical (NLO) properties is important for identifying materials with potential applications in optoelectronics. Computational methods can predict these properties, but no such studies have been conducted for this compound.

Research Applications in Chemical and Medicinal Sciences

Role as a Chemical Precursor and Building Block in Organic Synthesis

The tetralone framework, the core of 2-Amino-3,4-dihydro-2H-naphthalen-1-one, is recognized as a crucial parental scaffold for generating pharmacologically active agents. nih.gov The reactivity of the ketone and the potential for substitution on both the aromatic and aliphatic rings allow chemists to use it as a versatile building block. For the specific synthesis of this compound, key upstream products include 1-Tetralone and (2E)-2-hydroxyimino-3,4-dihydronaphthalen-1-one. molbase.com Similarly, its isomer, 6-Amino-1-tetralone, is a well-established synthetic intermediate. orgsyn.org The chemical properties of aminotetralones, particularly the reactivity of the amino group with electrophiles, enable a wide variety of transformations such as acylation, alkylation, and condensation reactions, making them valuable in the production of diverse bioactive molecules. lookchem.com

The importance of the tetralone scaffold has driven the development of innovative synthetic strategies. Modern approaches focus on efficiency, selectivity, and sustainability. A notable example is the visible-light-driven photoredox [4+2] cycloaddition of sulfoxonium ylides with alkenes, which provides a metal-free method for assembling γ-substituted tetralone scaffolds under mild conditions. acs.org

The tetralone core is a foundational element for constructing more intricate molecular architectures. Its derivatives serve as key intermediates in the synthesis of complex fused heterocyclic systems and spiro compounds. researchgate.net For instance, α-tetralone can be used to synthesize chalcone (B49325) derivatives, such as (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, through a Claisen–Schmidt condensation reaction. nih.gov Furthermore, the principles of diversity-oriented synthesis can be applied, using amino-substituted building blocks to generate libraries of natural product analogs like flavones, coumarins, and quinolones. mdpi.com Advanced cycloaddition reactions, such as the (3+2) cycloaddition of azomethine ylides, enable the single-step formation of complex tetracyclic fused scaffolds with high diastereoselectivity, demonstrating the utility of such building blocks in creating novel pseudo-natural products. nih.gov

Investigation of Bioactive Analogues and Derivatives

The tetralone skeleton is a well-established pharmacophore found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antitumor and antibacterial effects, as well as applications targeting the central nervous system. nih.gov The ability to modify the core structure allows for the fine-tuning of its pharmacological profile.

Tetralone derivatives are pivotal precursors in drug discovery. researchgate.net The isomer 6-Amino-3,4-dihydro-1(2H)-naphthalenone, for example, is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com The total synthesis of bioactive natural products, such as certain antibiotics, often relies on the strategic manipulation of complex precursors, where tetralone-like structures can play a key role in forming tetracyclic systems. nih.gov The synthesis of 2-aminotetralin and related structures is central to a range of pharmaceutically important molecules, accessible through methods like enzymatic reductive amination. researchgate.net

Structural modification is a cornerstone of medicinal chemistry, used to enhance efficacy, selectivity, and pharmacokinetic properties. For bioactive peptides, strategies like dimerization, substituting with D-amino acids, or introducing non-proteinogenic amino acids can significantly improve enzymatic stability and target selectivity. nih.govfrontiersin.orgmdpi.com For example, converting L-amino acids to their D-stereoisomers can confer resistance to proteolysis, extending the molecule's half-life in vivo. nih.govfrontiersin.org Similarly, introducing residues like 4-aminopiperidine-4-carboxylic acid can enhance resistance to digestive enzymes while preserving the essential secondary structure and antimicrobial activity. mdpi.com These principles of structural modification are directly applicable to amino-scaffolds like this compound, where altering substituents on the amino group or the naphthalene (B1677914) ring system can modulate interactions with biological pathways.

Derivatives of the dihydronaphthalenone scaffold have been shown to interact with a variety of specific molecular targets, leading to defined biological outcomes.

Enzyme Interactions: The tetralone scaffold is a versatile base for designing enzyme inhibitors.

α-Glucosidase: Dihydropyrimidone derivatives have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, making them promising candidates for managing diabetes. nih.gov Kinetic studies revealed a competitive inhibition mode for the most active compounds. nih.gov

Aldehyde Dehydrogenase (ALDH): Novel derivatives of disulfiram (B1670777) have been developed as selective inhibitors of ALDH1a1, an enzyme implicated in cancer and inflammation. mdpi.com By replacing the ethyl groups of disulfiram with larger aromatic rings, researchers achieved high selectivity for the ALDH1a1 isozyme over ALDH2. mdpi.com

Histone Deacetylase 1 (HDAC1): Novel hydroxamate-based inhibitors designed around different scaffolds have been evaluated against HDAC1, a critical target in cancer therapy. nih.gov Molecular docking and dynamics simulations confirmed that specific structural features lead to stronger binding affinity and superior inhibitory potency. nih.gov

SARS-CoV-2 Main Protease: A chalcone derived from α-tetralone, (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, was evaluated for its binding interaction with the main protease of SARS-CoV-2, indicating the potential for this class of compounds in antiviral research. nih.gov

Mitochondrial Pathways: Small molecules can be designed to modulate mitochondrial function, offering therapeutic avenues for a range of diseases.

Mitochondrial Fusion: Piperine derivatives have been identified as activators of mitofusins (MFN1/2), proteins that regulate mitochondrial fusion. mdpi.com By promoting this reparative process, these compounds can enhance the transport and health of mitochondria, representing a novel therapeutic strategy for neurodegenerative diseases like Charcot-Marie-Tooth disease type 2A (CMT2A). mdpi.comresearchgate.net The proposed mechanism involves the disruption of peptide-peptide bonds that hold mitofusin in an inactive conformation. mdpi.com This demonstrates that synthetic derivatives can directly interact with and modulate key proteins in mitochondrial pathways.

Compound Reference Table

| Compound Name | Abbreviation / Trivial Name |

| This compound | - |

| 3,4-Dihydronaphthalen-1(2H)-one | 1-Tetralone / α-Tetralone |

| 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 6-Amino-1-tetralone |

| (2E)-2-hydroxyimino-3,4-dihydronaphthalen-1-one | - |

| (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | EBDN |

| Rotigotine | - |

| 4-aminopiperidine-4-carboxylic acid | Api |

| Disulfiram | - |

| Piperine | - |

Q & A

Q. What validated methods are recommended for synthesizing 2-Amino-3,4-dihydro-2H-naphthalen-1-one and its derivatives?

A common approach involves condensation reactions using malononitrile, aldehydes, and ketones in the presence of ammonium acetate under microwave-assisted conditions. For example, substituted pyridine derivatives are synthesized by reacting benzaldehyde with 1-(naphthalen-1-yl)ethanone, followed by purification via column chromatography (dichloromethane-methanol). Crystallization is achieved by slow solvent evaporation . Optimization of reaction time and temperature is critical to avoid side products like dimeric structures, as observed in mast cell-stabilizing agent syntheses .

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for validating molecular geometry. Key parameters include bond lengths (e.g., C–N = 1.35–1.38 Å) and dihedral angles between aromatic rings (e.g., 55.04°–75.87° for naphthyl-pyridyl systems). Intermolecular hydrogen bonds (N–H⋯N, C–H⋯N) stabilize the crystal lattice, as reported in Acta Crystallographica . Complementary techniques like NMR and IR spectroscopy should align with NIST Chemistry WebBook data for functional groups and stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow GHS guidelines for chlorinated derivatives, including PPE (gloves, goggles) and fume hood use. Intravenous LD50 data for structurally similar compounds (e.g., 56 mg/kg in mice) highlight acute toxicity risks . Store in airtight containers under inert gas (N2/Ar) to prevent oxidation, and monitor storage conditions (temperature, humidity) per standard material management practices .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

Electron-withdrawing groups (e.g., halogens at position 5 or 6) enhance antibacterial activity by increasing electrophilicity. For instance, brominated analogs show improved binding to bacterial enzymes via halogen bonding . Conversely, bulky substituents (e.g., naphthyl groups) reduce bioavailability due to poor solubility, necessitating formulation optimization . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like mast cell tryptase .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound class?

Discrepancies in anti-inflammatory vs. cytotoxic effects may arise from assay conditions (e.g., cell line variability, solvent choice). Use orthogonal assays (e.g., ELISA for cytokine profiling and MTT for cytotoxicity) to validate results. For example, dimeric derivatives exhibit mast cell stabilization at low doses (<10 µM) but cytotoxicity at higher concentrations (>50 µM) . Meta-analysis of crystallographic data (e.g., torsion angles, hydrogen-bonding networks) can correlate structural flexibility with activity .

Q. How can intermolecular interactions in crystalline forms be leveraged for drug formulation?

The 3D hydrogen-bonded network observed in X-ray structures enhances thermal stability, enabling solid-state formulations. For example, N–H⋯N interactions in pyridine derivatives increase melting points by 20–30°C compared to amorphous analogs . Co-crystallization with excipients (e.g., polyvinylpyrrolidone) improves dissolution rates for oral delivery .

Q. What metabolically stable analogs of this compound have been explored for in vivo studies?

Galloylglucoside derivatives with dihydroxy substitutions (e.g., 3,4-dihydroxy groups) resist hepatic Phase I metabolism by reducing CYP450 affinity. Deuterated analogs (e.g., C–D bonds at labile positions) further enhance plasma half-life, as demonstrated in pharmacokinetic studies . LC-MS/MS is recommended for metabolite profiling .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.